3-(chloromethyl)-1-cyclobutylazetidine-3-carboxylicacid
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Overview
Description
3-(chloromethyl)-1-cyclobutylazetidine-3-carboxylicacid is an organic compound with a unique structure that includes a chloromethyl group, a cyclobutyl ring, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(chloromethyl)-1-cyclobutylazetidine-3-carboxylicacid typically involves the alkylation of a nucleophilic glycine derivative with a chloromethyl-containing compound under controlled conditions. For example, the reaction between a chiral nucleophilic glycine-derived Ni-complex and 3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine has been developed to afford the corresponding alkylated Ni-complex with high diastereoselectivity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale alkylation reactions using similar principles but optimized for higher yields and purity. The use of microwave irradiation and specific catalysts can enhance reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
3-(chloromethyl)-1-cyclobutylazetidine-3-carboxylicacid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the chloromethyl group or other parts of the molecule.
Substitution: The chloromethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like acetone or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
3-(chloromethyl)-1-cyclobutylazetidine-3-carboxylicacid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein modification.
Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 3-(chloromethyl)-1-cyclobutylazetidine-3-carboxylicacid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of cyclooxygenase enzymes, leading to reduced production of inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other azetidine derivatives and cyclobutyl-containing molecules. Examples are:
- 3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine
- 3-chloromethyl-1,2,4-triazolin-5-one
Uniqueness
What sets 3-(chloromethyl)-1-cyclobutylazetidine-3-carboxylicacid apart is its unique combination of a chloromethyl group, a cyclobutyl ring, and an azetidine ring. This structure provides distinct chemical properties and potential for diverse applications in various fields .
Properties
IUPAC Name |
3-(chloromethyl)-1-cyclobutylazetidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClNO2/c10-4-9(8(12)13)5-11(6-9)7-2-1-3-7/h7H,1-6H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKWRNBIKJNBHRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CC(C2)(CCl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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